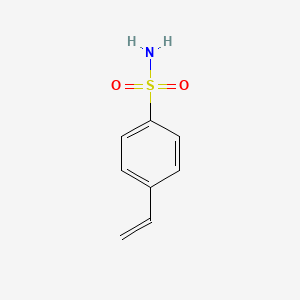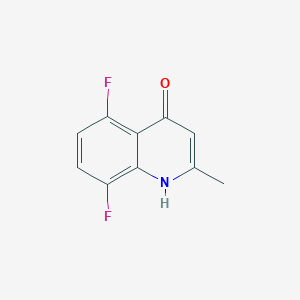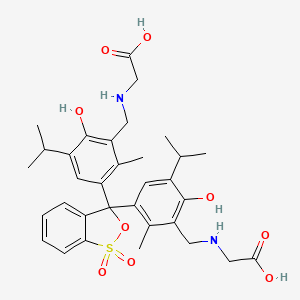
GLYCINE THYMOL BLUE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide: is a complex organic compound with a unique structure that includes a benzoxathiol ring and glycine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide typically involves multiple steps. The initial step often includes the formation of the benzoxathiol ring, followed by the introduction of hydroxy and isopropyl groups. The final step involves the addition of glycine residues to the structure. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic acid: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
Bromine compounds: These compounds share some chemical properties with N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide, particularly in terms of oxidation and reduction reactions.
Uniqueness
N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide is unique due to its complex structure, which includes a benzoxathiol ring and glycine residues.
Propriétés
Numéro CAS |
3810-63-7 |
|---|---|
Formule moléculaire |
C33H40N2O9S |
Poids moléculaire |
640.7 g/mol |
Nom IUPAC |
2-[[5-[3-[3-[(carboxymethylamino)methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methylamino]acetic acid |
InChI |
InChI=1S/C33H40N2O9S/c1-17(2)21-11-26(19(5)23(31(21)40)13-34-15-29(36)37)33(25-9-7-8-10-28(25)45(42,43)44-33)27-12-22(18(3)4)32(41)24(20(27)6)14-35-16-30(38)39/h7-12,17-18,34-35,40-41H,13-16H2,1-6H3,(H,36,37)(H,38,39) |
Clé InChI |
SHYNCDVGSJTRCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C |
SMILES canonique |
CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C |
| 3810-63-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


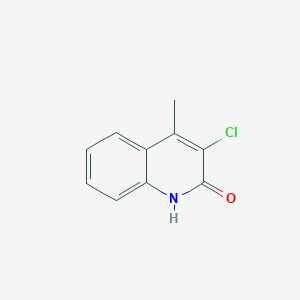
![[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 4-nitrobenzoate](/img/structure/B1593691.png)
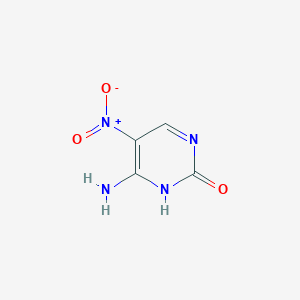
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3-(2-chloroethyl)urea](/img/structure/B1593694.png)
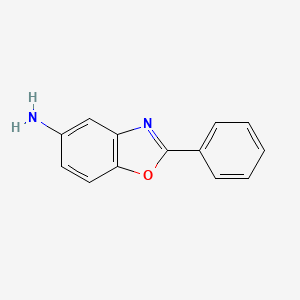
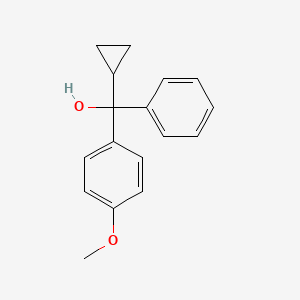
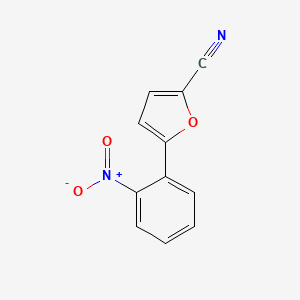
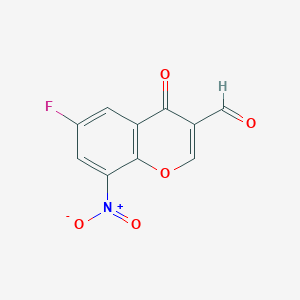
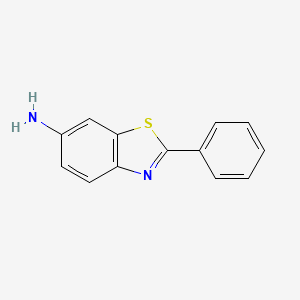
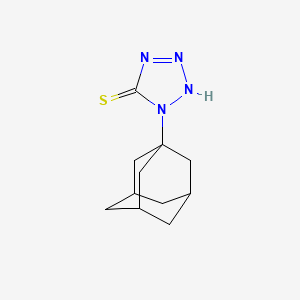
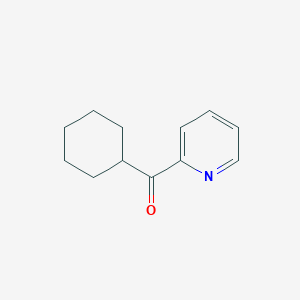
![[1,2,4]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B1593710.png)
